molecular formula C4F8Na2O7S2 B8003572 2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt

2,2'-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt

Cat. No.: B8003572
M. Wt: 422.1 g/mol
InChI Key: LUYGEUSBLJJRKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is a fluorinated sulfonic acid derivative. This compound is notable for its high thermal and chemical stability, making it valuable in various industrial and scientific applications. Its unique structure, featuring multiple fluorine atoms, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,2,2-tetrafluoroethane, which is then subjected to sulfonation.

    Sulfonation: The sulfonation process involves reacting 1,1,2,2-tetrafluoroethane with sulfur trioxide (SO₃) in the presence of a catalyst, such as oleum, to form 1,1,2,2-tetrafluoroethanesulfonic acid.

    Oxidation: The next step involves the oxidation of the sulfonic acid derivative to introduce the oxybis linkage. This can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

    Neutralization: Finally, the product is neutralized with sodium hydroxide (NaOH) to form the DI sodium salt.

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Sulfonation: Using a continuous flow reactor, 1,1,2,2-tetrafluoroethane is continuously fed into the reactor along with sulfur trioxide.

    Oxidation and Neutralization: The intermediate product is then oxidized and neutralized in subsequent stages of the continuous flow process, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonic acid groups.

    Oxidation and Reduction: While the compound itself is stable, it can act as an oxidizing agent in certain reactions.

    Complexation: It can form complexes with metal ions, which is useful in various catalytic processes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides can be used under controlled conditions.

    Complexation: Metal salts like copper sulfate (CuSO₄) or iron chloride (FeCl₃) are used to form complexes.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Further oxidation can lead to the formation of sulfonate esters.

    Complexes: Metal complexes with distinct catalytic properties.

Scientific Research Applications

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in fluorination reactions.

    Biology: Employed in biochemical assays due to its stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability.

Mechanism of Action

The mechanism by which 2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt exerts its effects involves:

    Molecular Targets: The compound interacts with nucleophiles and metal ions, forming stable complexes.

    Pathways Involved: It participates in catalytic cycles, enhancing reaction rates and selectivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanesulfonic acid (PFOS): Another fluorinated sulfonic acid with similar stability but different applications.

    Trifluoromethanesulfonic acid (TFMSA): Known for its strong acidity and use in organic synthesis.

Uniqueness

2,2’-Oxybis(1,1,2,2-tetrafluoroethanesulfonic acid)DI sodium salt is unique due to its oxybis linkage, which imparts additional stability and reactivity compared to other fluorinated sulfonic acids. This makes it particularly valuable in applications requiring high thermal and chemical stability.

Properties

IUPAC Name

disodium;1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfonatoethoxy)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O7S2.2Na/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18;;/h(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGEUSBLJJRKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)[O-])(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336820
Record name 2,2′-Oxybis(perfluoroethanesulfonic acid) disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113507-88-3
Record name 2,2′-Oxybis(perfluoroethanesulfonic acid) disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.